3-[(Ethoxycarbonyl)amino]benzoic acid
Overview
Description
3-[(Ethoxycarbonyl)amino]benzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the amino group is substituted with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Ethoxycarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethoxycarbonyl group. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-aminobenzoic acid and ethanol.
Esterification: It can participate in esterification reactions to form various esters, which can be useful in different applications.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids/Bases: For hydrolysis reactions, common acids like hydrochloric acid or bases like sodium hydroxide are used.
Catalysts: Acidic or basic catalysts can be used to facilitate esterification reactions.
Major Products:
3-Aminobenzoic Acid: Formed through hydrolysis.
Various Esters: Formed through esterification reactions.
Scientific Research Applications
3-[(Ethoxycarbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials due to its ability to form stable esters.
Mechanism of Action
The mechanism by which 3-[(Ethoxycarbonyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze the hydrolysis of the ethoxycarbonyl group. This interaction can lead to the formation of active metabolites that participate in various physiological processes.
Comparison with Similar Compounds
3-Aminobenzoic Acid: The parent compound, which lacks the ethoxycarbonyl group.
Ethyl Benzoate: A similar ester but without the amino group.
4-[(Ethoxycarbonyl)amino]benzoic Acid: A positional isomer with the ethoxycarbonyl group at the para position.
Uniqueness: 3-[(Ethoxycarbonyl)amino]benzoic acid is unique due to the presence of both an amino group and an ethoxycarbonyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its ability to form stable esters makes it valuable in industrial applications, while its potential biological activity makes it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
3-(ethoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-4-7(6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDHVJVKFNDXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352063 | |
Record name | 3-[(ethoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-76-7 | |
Record name | Benzoic acid, 3-[(ethoxycarbonyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5180-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(ethoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(ethoxycarbonyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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